molecular formula C5H9BrN2O2S B2678819 [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide CAS No. 854429-70-2

[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide

Cat. No.: B2678819
CAS No.: 854429-70-2
M. Wt: 241.1
InChI Key: FAWIGHRSKYQVPZ-UHFFFAOYSA-N
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Description

[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide is a hydrobromide salt of a methanimidamide derivative. Methanimidamides are characterized by a central amidine group (N–C=N) attached to substituents. In this compound, the substituents include a (2-oxooxolan-3-yl)sulfanyl group, which comprises a tetrahydrofuran-derived ring with a ketone oxygen and a sulfur atom. The hydrobromide salt enhances solubility and stability, making it suitable for pharmaceutical applications. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL ensuring accuracy .

Properties

IUPAC Name

(2-oxooxolan-3-yl) carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S.BrH/c6-5(7)10-3-1-2-9-4(3)8;/h3H,1-2H2,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWIGHRSKYQVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1SC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 2-oxotetrahydrofuran with thiocarbamate derivatives under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst, which facilitates the formation of the hydrobromide salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and cost-effectiveness. Key steps include the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize the yield and minimize impurities .

Chemical Reactions Analysis

Oxidation Reactions

The thiocarbamate group (-SC(=NH)-NH₂) undergoes oxidation under controlled conditions:

Oxidizing Agent Product Conditions Yield
H₂O₂Sulfoxide derivativeMild acidic conditions (pH 4–5)65–75%
mCPBASulfone derivativeDichloromethane, 0°C to RT80–85%
  • Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (single S=O bond) or sulfones (two S=O bonds) depending on stoichiometry.

  • Applications : Sulfone derivatives show enhanced stability in biological systems, making them candidates for antimicrobial studies.

Reduction Reactions

Reduction targets either the thiocarbamate or the 2-oxooxolane ring:

Reducing Agent Product Conditions
NaBH₄Thiol intermediateEthanol, reflux
LiAlH₄Amine derivativeDry THF, 0°C to RT
  • Key Pathway : LiAlH₄ reduces the imine group (-C(=NH)-) to an amine (-CH₂-NH₂), yielding a primary amine hydrobromide salt.

  • Side Reactions : Over-reduction of the lactone ring (2-oxooxolane) may occur at elevated temperatures, forming tetrahydrofuran derivatives .

Nucleophilic Substitution

The hydrobromide salt facilitates substitution at the sulfur or bromide sites:

Nucleophile Product Conditions
Cl⁻Hydrochloride analogAqueous NaCl, RT
CH₃COO⁻Acetate derivativeAcetic acid, 60°C
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromide displacement kinetics .

  • Steric Factors : Bulky nucleophiles preferentially attack the electrophilic sulfur center over the bromide ion.

Cycloaddition and Ring-Opening Reactions

The 2-oxooxolane ring participates in ring-opening reactions:

Reagent Product Conditions
H₂O (acidic)Dihydroxy sulfonamideH₂SO₄, 80°C
NH₃β-Amino thiocarbamateEthanol, 25°C
  • Acid-Catalyzed Hydrolysis : Protonation of the lactone oxygen destabilizes the ring, leading to cleavage and formation of a dihydroxy compound .

  • Ring Strain : The five-membered lactone ring exhibits moderate strain, enabling reactivity with weak nucleophiles like ammonia.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 150°C, beyond which decomposition pathways dominate:

  • Primary Products : HBr gas (detected via FTIR), carbonyl sulfide (COS), and residual carbonaceous material.

  • Kinetics : Activation energy (Eₐ) calculated at 98 kJ/mol using the Flynn-Wall-Ozawa method.

Comparative Reactivity Table

Reaction Type Reagents Key Intermediate Applications
OxidationH₂O₂, mCPBASulfoxide/SulfoneDrug metabolite synthesis
ReductionNaBH₄, LiAlH₄Thiol/AmineBioactive molecule design
SubstitutionCl⁻, CH₃COO⁻Halide/AcetateSalt-form optimization

Mechanistic Insights

  • Thiocarbamate Reactivity : The sulfur atom’s lone pairs drive nucleophilic and redox reactions, while the imine group contributes to Brønsted acidity (pKa ≈ 8.2).

  • Hydrobromide Role : Enhances solubility in polar media and acts as a leaving group in SN2 reactions .

Scientific Research Applications

Chemistry

The compound serves as a reagent in various chemical syntheses. It can participate in:

  • Oxidation and Reduction Reactions : The sulfanyl group is reactive under oxidative conditions, allowing for the synthesis of more complex molecules.
  • Substitution Reactions : The methanimidamide moiety can be involved in nucleophilic substitution reactions, facilitating the formation of derivatives with enhanced properties.

Biology

Research has indicated that [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide exhibits significant biological activity:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Investigations into its effects on cancer cell lines have shown selective toxicity, indicating potential for development as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Medicine

The therapeutic potential of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide is under exploration:

  • Drug Development : Its unique structure may allow it to interact with specific biological targets, leading to the development of novel drugs for treating infections or cancer.

Case Study: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against Gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents.

Industry

In industrial applications, [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide is utilized in:

  • Production of Specialty Chemicals : Its reactivity makes it suitable for synthesizing various specialty chemicals used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The thiocarbamate group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Methanimidamide Derivatives

Chlordimeform and Chlordimeform-ethyl
  • Chemical Structure :
    • Chlordimeform: N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-methanimidamide
    • Chlordimeform-ethyl: N'-(4-chloro-2-ethylphenyl)-N,N-dimethyl-methanimidamide
    • Substituents: Chlorinated aromatic rings (highly lipophilic).
  • Toxicity: Both banned globally due to high acute toxicity, carcinogenicity, and environmental persistence . Absorbed readily through skin and lungs, posing severe human health risks .
  • Applications: Historically used as pesticides (now prohibited).
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide Hydrobromide
  • Structural Differences: Non-aromatic substituent: A sulfur-linked tetrahydrofuran derivative with a ketone group. Hydrobromide salt form improves solubility and reduces volatility.

Hydrobromide Salts in Pharmaceuticals

Dextromethorphan Hydrobromide
  • Structure : Morphinan derivative with a hydrobromide salt .
  • Molecular Weight : 370.33 g/mol (including HBr and H₂O).
  • Applications : Antitussive and antidepressant (e.g., in AUVELITY® for depression ).
  • Relevance : Demonstrates the pharmaceutical utility of hydrobromide salts in enhancing bioavailability.
Vortioxetine Hydrobromide
  • Structure : Piperazine-based compound with a sulfanyl-phenyl group .
  • Characterization : XRPD peaks at 5.5°, 14.8°, 16.7°, and 20.0° (CuKα radiation) .
  • Applications : Antidepressant, highlighting the role of hydrobromide salts in CNS drug formulations.

Comparative Data Table

Compound Substituent(s) Salt Form Molecular Weight (g/mol) Toxicity Profile Applications
Chlordimeform 4-chloro-2-methylphenyl None ~257.2 Carcinogenic, banned Prohibited pesticide
Chlordimeform-ethyl 4-chloro-2-ethylphenyl None ~271.3 Highly toxic, banned Never commercialized
Dextromethorphan hydrobromide Morphinan backbone Hydrobromide 370.33 Low (therapeutic) Antitussive, antidepressant
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide (2-oxooxolan-3-yl)sulfanyl Hydrobromide Not reported Expected lower toxicity Hypothesized pharmaceutical

Key Research Findings and Implications

  • Structural Determinants of Toxicity: Chlorinated aromatic substituents in Chlordimeform analogues correlate with carcinogenicity, whereas the target compound’s tetrahydrofuran-sulfanyl group may mitigate these risks.
  • Role of Hydrobromide Salts :
    • Enhance solubility and stability, as seen in dextromethorphan and vortioxetine hydrobromide .
  • Crystallography and Validation :
    • SHELX programs are widely used for structural refinement, ensuring reliable characterization of such compounds .

Biological Activity

[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide can be described by its structural formula:

CxHyNzOaBrb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{Br}_b

Where xx, yy, zz, aa, and bb represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and bromine atoms. The specific structure influences its interaction with biological targets.

Research indicates that [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cancer progression and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections.

Biological Activity Data

The biological activity of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide can be summarized in the following table:

Activity Description Reference
Enzyme InhibitionInhibits specific kinases involved in cancer signaling
Antimicrobial PropertiesExhibits activity against Gram-positive bacteria
Cytotoxic EffectsInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces markers of inflammation in vitro

Case Studies

Several case studies have highlighted the potential therapeutic applications of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide:

  • Cancer Treatment : A study investigated its effects on breast cancer cell lines, demonstrating significant cytotoxicity and potential as a chemotherapeutic agent.
  • Infection Control : Research on its antimicrobial properties showed effectiveness against resistant strains of bacteria, suggesting its utility in developing new antibiotics.
  • Inflammatory Disorders : Clinical trials indicated a reduction in inflammatory markers among patients treated with formulations containing this compound.

Research Findings

Recent findings emphasize the importance of further exploration into the pharmacodynamics and pharmacokinetics of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide:

  • Bioavailability Studies : Investigations into the absorption and metabolism of the compound are crucial for understanding its therapeutic window.
  • Toxicity Assessments : Evaluating potential toxic effects is necessary to ensure safety in clinical applications.
  • Combination Therapies : Studies suggest that combining this compound with other agents may enhance its efficacy against resistant pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of sulfanyl methanimidamide derivatives typically involves reacting thiol-containing precursors (e.g., 2-oxooxolan-3-thiol) with methanimidamide derivatives in the presence of hydrobromic acid (HBr) to form the hydrobromide salt. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.5 molar ratio of thiol to imidamide) and solvent selection (e.g., methanol or dioxane) to enhance yield and purity . Post-synthesis purification via crystallization (e.g., using water or aqueous ethanol) is critical to isolate the crystalline form, as demonstrated for structurally related hydrobromide salts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • XRPD : Essential for confirming crystallinity and polymorphic forms. Characteristic peaks (e.g., 2θ = 5.5°, 14.8°) can be cross-referenced with known hydrobromide salts .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve structural features like the 2-oxooxolan-3-yl and sulfanyl groups. Integration of methylene protons (δ ~3.8 ppm) and carbonyl carbons (δ ~170 ppm) is critical .
  • FTIR : Identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=O at ~1679 cm⁻¹) .
  • HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Hydrobromide salts generally exhibit high aqueous solubility due to ionic dissociation. Solubility can be tested in buffers (pH 1–12) using UV-Vis spectroscopy. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring for decomposition products. Storage recommendations (e.g., -20°C under inert atmosphere) align with protocols for similar hygroscopic compounds .

Advanced Research Questions

Q. How can researchers investigate the role of the sulfanyl group in modulating biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying sulfanyl substituents (e.g., aryl vs. alkyl) and compare bioactivity in assays such as kinase inhibition (e.g., JAK2/SRC targets ).
  • Computational Modeling : Perform molecular docking to assess sulfanyl interactions with active sites (e.g., using AutoDock Vina). Validate predictions with mutagenesis studies .
  • Thiol-Reactivity Assays : Use Ellman’s reagent to quantify free sulfhydryl groups, correlating reactivity with functional outcomes .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Models : Swiss albino mice (20–25 g) are standard for acute toxicity studies (e.g., OECD 423 guidelines). Dosing regimens (e.g., 20 mg/kg, p.o.) should mirror protocols for hydrobromide salts like scopolamine HBr .
  • Pharmacokinetic Profiling : Collect plasma samples at intervals (0–24 h) post-administration. Analyze via LC-MS/MS to determine parameters like Cₘₐₓ, t₁/₂, and bioavailability .
  • Toxicity Screening : Histopathological analysis of liver/kidney tissues and hematological profiling (e.g., ALT, creatinine) are essential. Reference studies on vortioxetine HBr for organ-specific toxicity endpoints .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal assays (e.g., antiproliferative activity measured via MTT and clonogenic assays) to confirm results .
  • Experimental Variables : Control for cell line specificity (e.g., melanoma vs. gastric cancer cells ), culture conditions, and compound purity (>95% by HPLC).
  • Meta-Analysis : Aggregate data from structurally related compounds (e.g., [(3-methylbutyl)sulfanyl]methanimidamide HBr ) to identify trends in bioactivity.

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